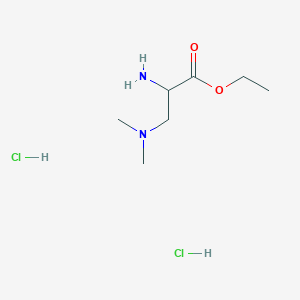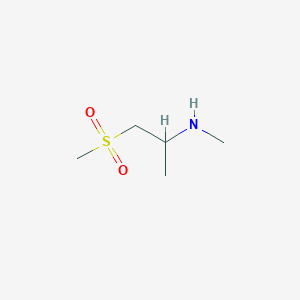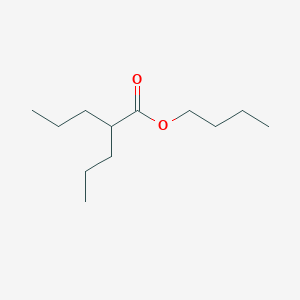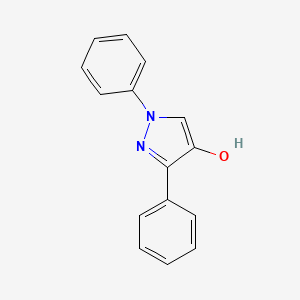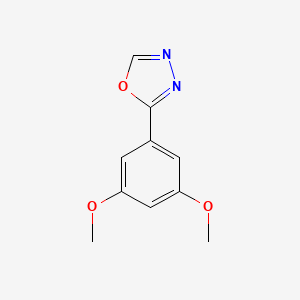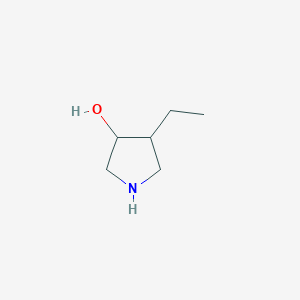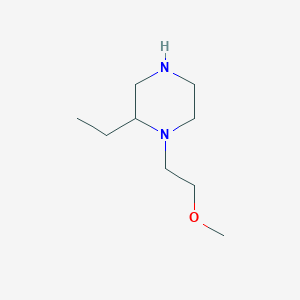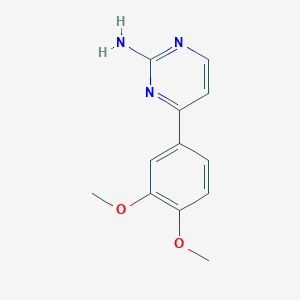
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that is used for experimental and research purposes . It is known to exist in the form of a crystal .
Synthesis Analysis
The synthesis of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Another study reported the synthesis of 4 (3-aminocyclobutyl)pyrimidin-2-amines via acid-catalyzed chemo-selective C-4 substitution of 7H -pyrrolo [2,3- d ]pyrimidine (7‐deazapurine) ring with various amines .Molecular Structure Analysis
The complete crystal structure of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine was established by a single-crystal X-ray diffraction . This structure determination can help understand the detailed three-dimensional arrangement of the compound, which could be useful for designing new derivatives .Applications De Recherche Scientifique
Tubulin Polymerization Inhibitors
- Scientific Field : Medicinal Chemistry, Cancer Research .
- Application Summary : A series of 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities .
- Methods of Application : The compounds were synthesized and their antiproliferative activity was compared to the standard drug cisplatin .
- Results : Most of the synthesized compounds exhibited moderate to high antiproliferative activity. One compound, 5i, was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC 50 values of 3.77±0.36 and 3.83±0.26 µM, respectively .
Aurora Kinase A Inhibitors
- Scientific Field : Medicinal Chemistry, Cancer Research .
- Application Summary : A series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized .
- Methods of Application : The compounds were synthesized and their anticancer properties were evaluated using clonogenic long-term survival assays .
- Results : One derivative, 12, inhibited Aurora kinase A (AURKA) activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .
Inhibition of Aurora Kinase A
- Scientific Field : Medicinal Chemistry, Cancer Research .
- Application Summary : A series of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized .
- Methods of Application : Clonogenic long-term survival assays were performed to screen anticancer compounds .
- Results : Derivative 12 inhibited Aurora kinase A (AURKA) activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .
Ser/Thr Kinase Inhibitors
- Scientific Field : Medicinal Chemistry, Cancer Research .
- Application Summary : N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues were synthesized and evaluated as Ser/Thr kinase inhibitors .
- Methods of Application : The compounds were synthesized and their inhibitory activity against Ser/Thr kinases was evaluated .
- Results : The results of this study are not specified in the source .
Neurotoxicity Studies
- Scientific Field : Neurobiology, Toxicology .
- Application Summary : A newly synthesized pyrazoline derivative of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine was studied for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
- Methods of Application : The compound was synthesized and its effects on AchE activity and MDA levels in the brain of alevins were studied .
- Results : The results of this study are not specified in the source .
Orientations Futures
Future research could focus on further characterizing the properties and potential applications of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine. For instance, more studies could be conducted to understand its mechanism of action, especially its selectivity towards CLK1 and DYRK1A kinases . Additionally, its potential as an anticancer agent could be explored further .
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-3-8(7-11(10)17-2)9-5-6-14-12(13)15-9/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVLEVDUSPLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679608 | |
| Record name | 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |
CAS RN |
645401-61-2 | |
| Record name | 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



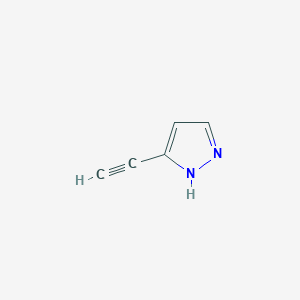

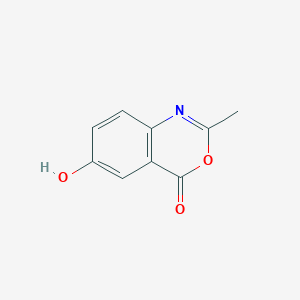
![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)
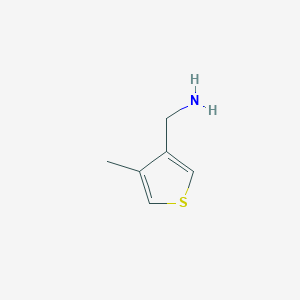
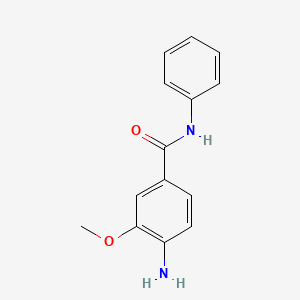
![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)
